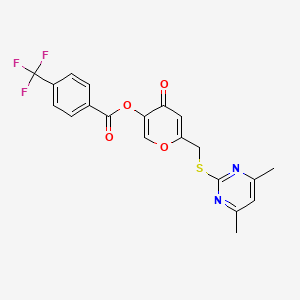

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyran ring, which is a six-membered ring with one oxygen atom .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, there are general methods for synthesizing similar compounds. For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .

Chemical Reactions Analysis

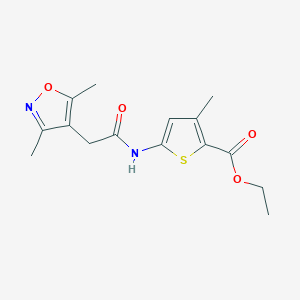

While specific chemical reactions involving the requested compound were not found, similar compounds such as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have been synthesized and studied as SIRT2 inhibitors .

Scientific Research Applications

Antifibrotic Activity

The pyrimidine moiety is known for its wide range of pharmacological activities, including antifibrotic properties. Compounds with a pyrimidine core have been studied for their ability to inhibit fibrosis, which is the excessive formation of connective tissue that can lead to organ dysfunction. This compound, with its pyrimidine and pyran components, could potentially be synthesized into derivatives that exhibit significant antifibrotic activities .

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have been reported to possess antimicrobial and antiviral activities. The structural features of this compound suggest that it could be used as a starting point for the synthesis of new agents that target microbial and viral pathogens, contributing to the development of new treatments for infectious diseases .

Antitumor Agents

The pyrimidine ring system is a common feature in many antitumor agents. The compound could be modified to create new derivatives that might interact with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation and survival .

Chemical Biology Probes

Due to its unique structure, this compound could serve as a chemical probe in biological systems to study enzyme activity, protein interactions, or cellular processes. It could be particularly useful in understanding the role of trifluoromethyl groups in biological systems .

Material Science

The compound’s molecular structure, which includes a pyran ring, suggests potential applications in material science. For example, it could be used in the design of organic semiconductors or as a building block for high-performance polymers with specific electronic properties .

Synthetic Chemistry

As a multifunctional molecule, this compound could be employed in synthetic chemistry to create a variety of novel compounds. Its reactive sites, such as the thioether and ester groups, make it a versatile intermediate for constructing complex molecules with potential applications across different fields of chemistry .

properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O4S/c1-11-7-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-3-5-14(6-4-13)20(21,22)23/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAHSXHLJFIPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/no-structure.png)

![2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2852179.png)

![4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2852185.png)

![6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2852191.png)

![Pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2852195.png)

![2-[1-[2-(6-Oxo-4-phenylpyrimidin-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2852196.png)

![Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2852197.png)